molecular formula C9H14O3 B1629303 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester CAS No. 21741-37-7

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester

Cat. No.: B1629303
CAS No.: 21741-37-7
M. Wt: 170.21 g/mol
InChI Key: VJBKEIQFQLPKQA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester is an organic compound with the molecular formula C9H14O3. It is a derivative of propionic acid and features a cyclopropyl group, a methyl group, and an ethyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester typically involves the reaction of ethyl potassium malonate with cyclopropanecarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the keto group to a hydroxyl group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive in certain chemical environments. The ester functional group can participate in various reactions, facilitating the formation of new bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-methyl-3-oxo-propionic acid ethyl ester is unique due to the presence of both a cyclopropyl group and a methyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications.

Properties

IUPAC Name

ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)6(2)8(10)7-4-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBKEIQFQLPKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628528
Record name Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21741-37-7
Record name Ethyl 3-cyclopropyl-2-methyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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